molecular formula C14H17N3O B12276262 Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- CAS No. 88751-40-0

Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-

Cat. No.: B12276262
CAS No.: 88751-40-0
M. Wt: 243.30 g/mol
InChI Key: NJQKIKMWGAKXEJ-UHFFFAOYSA-N
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Description

Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- is a chemical compound with the molecular formula C14H17N3O. It is known for its unique structure, which combines a morpholine ring with a pyrazole ring substituted with a 4-methylphenyl group.

Preparation Methods

The synthesis of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-methylphenylhydrazine with an appropriate ketone to form the pyrazole ring. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group.

Scientific Research Applications

Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- can be compared with other similar compounds, such as:

    4-Methylmorpholine: This compound is structurally similar but lacks the pyrazole ring.

    4-Phenylmorpholine: Similar to the target compound but with a phenyl group instead of a 4-methylphenyl group.

    4-(4-Methylphenyl)-1H-pyrazole: This compound contains the pyrazole ring with a 4-methylphenyl group but lacks the morpholine ring.

The uniqueness of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- lies in its combined structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88751-40-0

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

4-[4-(4-methylphenyl)-1H-pyrazol-5-yl]morpholine

InChI

InChI=1S/C14H17N3O/c1-11-2-4-12(5-3-11)13-10-15-16-14(13)17-6-8-18-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16)

InChI Key

NJQKIKMWGAKXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)N3CCOCC3

Origin of Product

United States

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